4-(anilinomethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(anilinomethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the trifluoromethyl group, along with the pyrazolone core, makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(anilinomethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of aniline derivatives with appropriate pyrazolone precursors. One common method involves the reaction of aniline with 2-phenyl-3-methyl-4-trifluoromethyl-1H-pyrazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-(anilinomethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(anilinomethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biology, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The presence of the trifluoromethyl group can enhance the pharmacokinetic properties of drug candidates, making them more effective and stable.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(anilinomethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group plays a crucial role in enhancing the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(anilinomethylene)-2-phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 4-(anilinomethylene)-2-phenyl-5-chloromethyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
Compared to similar compounds, 4-(anilinomethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one stands out due to the presence of the trifluoromethyl group. This group enhances the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-phenyl-4-(phenyliminomethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)15-14(11-21-12-7-3-1-4-8-12)16(24)23(22-15)13-9-5-2-6-10-13/h1-11,22H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMOFQSRALGHOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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